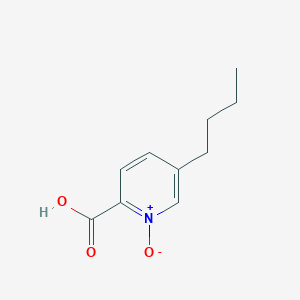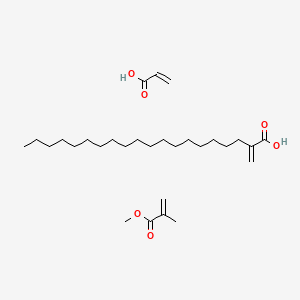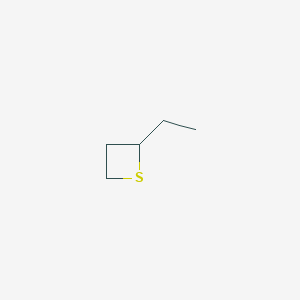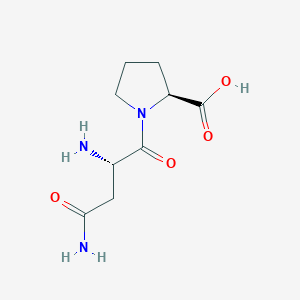
Asn-Pro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Pro typically involves the coupling of L-asparagine and L-proline using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Asn-Pro can undergo various chemical reactions, including:
Deamidation: The asparagine residue in this compound can undergo deamidation, converting it to aspartic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used for oxidation reactions.
Major Products Formed
Hydrolysis: L-asparagine and L-proline.
Oxidation: Hydroxyproline.
Deamidation: Aspartic acid.
Wissenschaftliche Forschungsanwendungen
Asn-Pro has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Asn-Pro involves its interaction with specific molecular targets and pathways. For example, the casein peptide this compound-Trp-Asp-Gln has been shown to enhance epithelial barrier function by upregulating the expression of occludin, a protein involved in tight junction formation in intestinal cells . This suggests that this compound-containing peptides can modulate cellular functions by influencing gene expression and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Asparagine (Asn): An amino acid involved in protein synthesis and metabolism.
Proline (Pro): An amino acid that plays a role in protein structure due to its unique cyclic structure.
Asn-Asn-Pro-Ser: A tetrapeptide composed of two L-asparagine units, L-proline, and L-serine.
Uniqueness of Asn-Pro
This compound is unique due to its specific combination of L-asparagine and L-proline, which imparts distinct chemical and biological properties. The presence of both amino acids in a single dipeptide allows for unique interactions and functions that are not observed in the individual amino acids or other similar peptides .
Eigenschaften
CAS-Nummer |
78346-95-9 |
|---|---|
Molekularformel |
C9H15N3O4 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |
InChI-Schlüssel |
GADKFYNESXNRLC-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


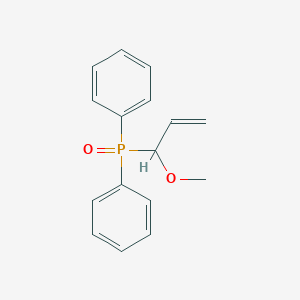
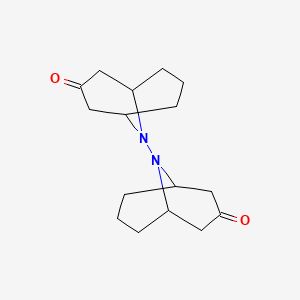
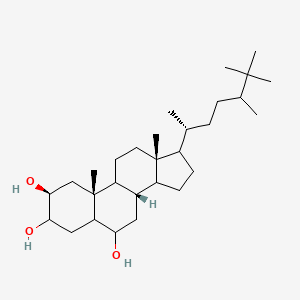
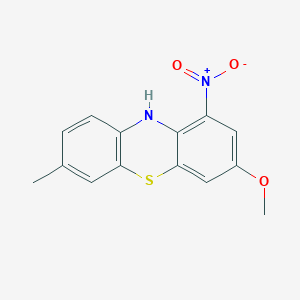

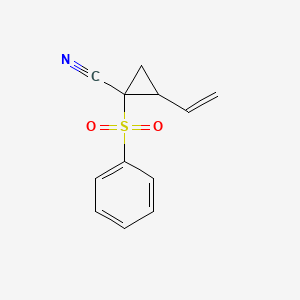
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
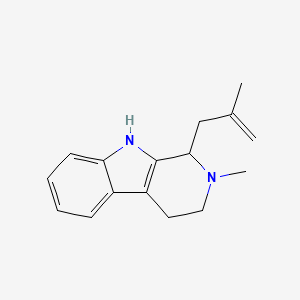
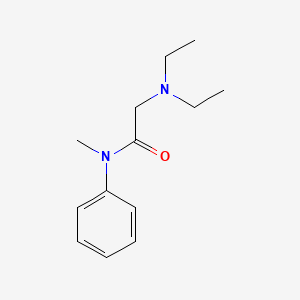
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
